N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide
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Overview
Description
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the enzyme from phosphorylating its substrates. This inhibits the progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of several proteins that are necessary for DNA replication and cell division. By inhibiting CDK2, the compound prevents these proteins from being activated, thereby halting the cell cycle .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting that they may have good bioavailability and potency.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing and proliferating. This has been shown to have cytotoxic effects on various cancer cell lines, including MCF-7 and HCT-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
- 3-(2-Chlorobenzyl)-N-(2-methoxybenzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a more potent and selective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O2/c1-14-6-4(10-13-14)5(8-3-9-6)11-12-7(15)16-2/h3H,1-2H3,(H,12,15)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPNAIHVCDQHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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